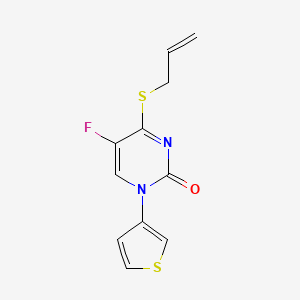

4-(allylthio)-5-fluoro-1-(thiophen-3-yl)pyrimidin-2(1H)-one

Cat. No. B8448888

M. Wt: 268.3 g/mol

InChI Key: MAXAIWCLFKBCBM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08916579B2

Procedure details

This material was prepared by the procedure described in J. Org. Chem. 2006, 71, 9183-9190. To a stirred suspension of dry Cu(OAc)2 (1.02 g, 5.64 mmol), 4-(allylthio)-5-fluoro-pyrimidin-2(1H)-one (700 mg, 3.76 mmol), thiophen-3-ylboronic acid (962 mg, 7.52 mmol), and activated 3 Å molecular sieves (2 g) in dry CH2Cl2 (30 mL) was added pyridine (595 mg, 7.52 mmol) at room temperature. The mixture was stirred for 24 h at ambient temperature in the presence of air. The reaction mixture was diluted with CH2Cl2 (30 mL), filtered through a pad of Celite, and washed with water (50 mL) in the presence of ethylenediaminetetraacetic acid (EDTA; 700 mg, 2.4 mmol). The colorless organic phase was dried over MgSO4 and was concentrated in vacuo. The residue was purified by normal phase chromatography (isocratic, 2:1 petroleum ether:EtOAc) to afford 4-(allylthio)-5-fluoro-1-(thiophen-3-yl)pyrimidin-2(1H)-one (290 mg, 29%) as a yellow solid: mp 125-127° C.; 1H NMR (301 MHz, DMSO-d6) δ 8.52-8.35 (m, 1H), 7.81 (s, 1H), 7.69-7.55 (m, 1H), 7.32 (d, J=3.5 Hz, 1H), 6.05-5.81 (m, 1H), 5.36 (d, J=16.9 Hz, 1H), 5.18 (d, J=9.8 Hz, 1H), 3.89 (d, J=6.4 Hz, 2H); ESIMS m/z 269 ([M+H]+).

Name

4-(allylthio)-5-fluoro-pyrimidin-2(1H)-one

Quantity

700 mg

Type

reactant

Reaction Step Four

Yield

29%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([S:4][C:5]1[C:10]([F:11])=[CH:9][NH:8][C:7](=[O:12])[N:6]=1)[CH:2]=[CH2:3].[S:13]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14]1.N1C=CC=CC=1.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>C(Cl)Cl.O.CC([O-])=O.CC([O-])=O.[Cu+2]>[CH2:1]([S:4][C:5]1[C:10]([F:11])=[CH:9][N:8]([C:15]2[CH:16]=[CH:17][S:13][CH:14]=2)[C:7](=[O:12])[N:6]=1)[CH:2]=[CH2:3] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

595 mg

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

700 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

4-(allylthio)-5-fluoro-pyrimidin-2(1H)-one

|

|

Quantity

|

700 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)SC1=NC(NC=C1F)=O

|

|

Name

|

|

|

Quantity

|

962 mg

|

|

Type

|

reactant

|

|

Smiles

|

S1C=C(C=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1.02 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Cu+2]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 24 h at ambient temperature in the presence of air

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This material was prepared by the procedure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a pad of Celite

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The colorless organic phase was dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by normal phase chromatography (isocratic, 2:1 petroleum ether:EtOAc)

|

Outcomes

Product

Details

Reaction Time |

24 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)SC1=NC(N(C=C1F)C1=CSC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 290 mg | |

| YIELD: PERCENTYIELD | 29% | |

| YIELD: CALCULATEDPERCENTYIELD | 28.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |